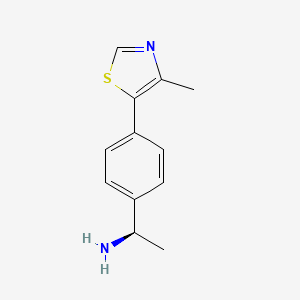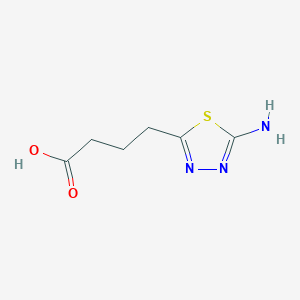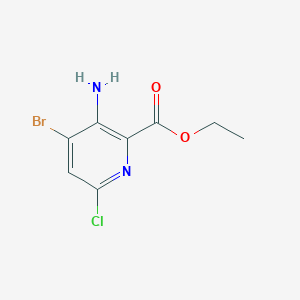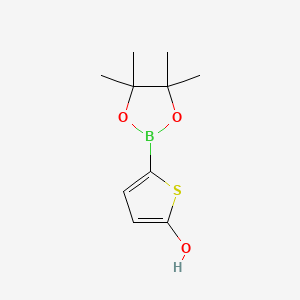![molecular formula CH5NO4S B15314268 [(Methylamino)oxy]sulfonic acid](/img/structure/B15314268.png)
[(Methylamino)oxy]sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Methylamino)oxy]sulfonic acid is a chemical compound with the molecular formula CH5NO4S It contains a sulfonic acid group, a methylamino group, and an oxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Methylamino)oxy]sulfonic acid can be achieved through several methods. One common approach involves the reaction of methanesulfonic acid with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are carefully monitored to optimize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[(Methylamino)oxy]sulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines, which can replace the oxy group in the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
科学的研究の応用
[(Methylamino)oxy]sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of sulfonic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of [(Methylamino)oxy]sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in acid-base reactions, while the methylamino group may engage in hydrogen bonding and other interactions. These properties enable the compound to influence various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with similar acidic properties but lacking the methylamino and oxy groups.
Sulfanilic acid: Contains a sulfonic acid group and an amino group, but differs in its overall structure and reactivity.
Taurine: An amino sulfonic acid with biological significance, commonly found in animal tissues.
Uniqueness
[(Methylamino)oxy]sulfonic acid is unique due to the presence of both the methylamino and oxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
特性
分子式 |
CH5NO4S |
|---|---|
分子量 |
127.12 g/mol |
IUPAC名 |
methylamino hydrogen sulfate |
InChI |
InChI=1S/CH5NO4S/c1-2-6-7(3,4)5/h2H,1H3,(H,3,4,5) |
InChIキー |
XGQGOFNBJBCQBX-UHFFFAOYSA-N |
正規SMILES |
CNOS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


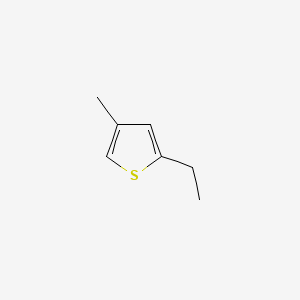
![N-(1,3-benzothiazol-6-yl)-N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide](/img/structure/B15314221.png)

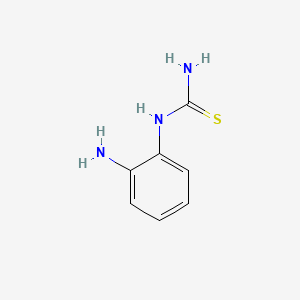
![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B15314246.png)
